4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenol group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps, starting with the preparation of the triazine ring The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and pyrrolidine
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to facilitate the reactions. The use of advanced purification techniques such as chromatography and recrystallization is also essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the hydrazinylidene group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]aniline: Similar structure but with an aniline group instead of a phenol group.
4-chloro-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets
Properties
Molecular Formula |
C18H22BrN7O |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H22BrN7O/c19-14-5-6-15(27)13(11-14)12-20-24-16-21-17(25-7-1-2-8-25)23-18(22-16)26-9-3-4-10-26/h5-6,11-12,27H,1-4,7-10H2,(H,21,22,23,24)/b20-12+ |
InChI Key |
PLGBBPJHUHNBSR-UDWIEESQSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)N4CCCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)N4CCCC4 |
Origin of Product |
United States |
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